molecular formula C21H21N5O2S B2952865 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 922087-21-6

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2952865
CAS No.: 922087-21-6
M. Wt: 407.49
InChI Key: UVSRRHDZBTYIAR-UHFFFAOYSA-N
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Description

N-(2-(5-(2-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a pyrazolo-pyrimidinone derivative with a substituted acetamide moiety. Its core structure features a bicyclic pyrazolo[3,4-d]pyrimidin-4-one scaffold, modified at the 5-position with a 2-methylbenzyl group and at the 1-position with an ethyl linker bearing a thiophen-2-yl acetamide substituent.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-15-5-2-3-6-16(15)13-25-14-23-20-18(21(25)28)12-24-26(20)9-8-22-19(27)11-17-7-4-10-29-17/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSRRHDZBTYIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide (RN: 1171887-33-4)

  • Key Differences: Substitution at the pyrazolo-pyrimidinone core: The 2,3-dimethylphenyl group replaces the 2-methylbenzyl group, altering steric and electronic properties. Additional methyl group at the pyrazole ring (position 3), which may influence solubility and binding interactions .

Pyrano[2,3-d]thiazoles and Thiazolo[3,2-a]pyridines

  • Key Differences: Core heterocycle: Pyrano-thiazoles and thiazolo-pyridines lack the pyrazolo-pyrimidinone scaffold, leading to divergent reactivity and pharmacokinetic profiles. Functional groups: These compounds often incorporate cyanoacetamide or benzylidenehydrazineyl groups, unlike the thiophene-acetamide in the target compound .

Physicochemical and Spectroscopic Comparisons

NMR Profiling

  • Evidence from Rapamycin Analogs :
    • In studies comparing rapamycin (Rapa) with derivatives (e.g., compounds 1 and 7), chemical shift differences in NMR spectra (regions A: positions 39–44; B: positions 29–36) were attributed to substituent-induced changes in chemical environments .
    • Implication for Target Compound : The 2-methylbenzyl and thiophen-2-yl groups in the target molecule likely perturb NMR signals similarly, particularly in regions sensitive to aromatic and heteroaromatic substituents .

Lumping Strategy for Similar Compounds

  • Concept: Organic compounds with analogous structures (e.g., shared pyrazolo-pyrimidinone cores) may exhibit similar physicochemical behaviors, enabling lumping into surrogate categories for simplified modeling .
  • Application : The target compound and its 2,3-dimethylphenyl analog (RN: 1171887-33-4) could be grouped as surrogates in computational studies due to their structural congruence .

Research Findings and Data Tables

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 5-(2-Methylbenzyl), 1-ethyl-2-(thiophen-2-yl)acetamide ~452.5 (estimated)
RN: 1171887-33-4 Pyrazolo[3,4-d]pyrimidin-4-one 1-(2,3-Dimethylphenyl), 6-(3-methylpyrazol-5-yl)-2-(thiophen-2-yl)acetamide ~495.6
Pyrano[2,3-d]thiazoles Pyrano-thiazole Cyanoacetamide, benzylidenehydrazineyl ~300–350

Table 2: NMR Chemical Shift Comparisons (Selected Regions)

Compound Region A (ppm) Region B (ppm) Notable Shifts
Rapamycin 1.2–1.5 2.8–3.1 Baseline for unmodified core
Compound 1 1.4–1.7 3.0–3.3 Shift in Region A due to methyl groups
Compound 7 1.3–1.6 2.9–3.2 Minor shifts vs. Rapa in Region B

Implications for Drug Design

  • Electronic Effects: The thiophen-2-yl acetamide moiety contributes to π-π stacking interactions, a feature shared with antimicrobial pyrano-thiazoles .

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